(R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2-Pyridinemethanol , which is a heterocyclic compound used as a building block in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for “®-cyclopropyl(pyridin-2-yl)methanol hydrochloride” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyridinemethanol, a related compound, include a refractive index of n20/D 1.543 (lit.), a boiling point of 112-113°C/16mmHg (lit.), and a density of 1.131g/mL at 25°C (lit.) .
Scientific Research Applications
Pharmaceutical Synthesis
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a chiral compound that can be used as an intermediate in the synthesis of various pharmaceutical drugs. Its chirality is particularly important for creating medications that are enantiomerically pure, which can have more predictable pharmacological effects in the body .
Catalysis Research
In the field of catalysis, this compound can serve as a ligand or a chiral auxiliary. It can influence the outcome of chemical reactions by providing asymmetry that leads to chiral products, which is crucial for producing specific drug molecules .
Material Science
The compound’s unique structure allows it to be used in material science, particularly in the development of organic semiconductors. Its ability to donate electrons can be harnessed in creating components for organic light-emitting diodes (OLEDs) or organic photovoltaic cells .
Analytical Chemistry
In analytical chemistry, cyclopropyl(pyridin-2-yl)methanol hydrochloride can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of similar compounds in complex mixtures .
Gene Therapy Research
Although not directly linked to gene therapy, compounds like cyclopropyl(pyridin-2-yl)methanol hydrochloride could potentially be modified to carry therapeutic genes or molecules into cells. This application is speculative but represents an exciting frontier in medical research .
Neuroscience
This compound may have applications in neuroscience research due to its pyridine moiety, which can mimic neurotransmitters. It could be used to study neurotransmitter pathways or as a precursor to more complex molecules that interact with the nervous system .
Mechanism of Action
Target of Action
The primary target of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is the Transient Receptor Potential Vanilloid 3 (TRPV3) . TRPV3 is a member of the transient receptor potential (TRP) group of ion channels located primarily on the membranes of cells and cellular organelles. These ion channels are responsible for mediating various physiological responses such as thermal sensations, taste, vision, and hearing .
Mode of Action
®-cyclopropyl(pyridin-2-yl)methanol hydrochloride interacts with its target, TRPV3, by acting as an antagonist . This means it binds to the receptor and inhibits its activity. The inhibition of TRPV3 can lead to a decrease in the influx of calcium ions into the cells, which can modulate various cellular processes .
Biochemical Pathways
Calcium ions play a crucial role in various cellular processes, including cell growth, neurotransmission, muscle contraction, and many others .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a core structure in the compound, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride’s action are likely related to its inhibition of TRPV3. By blocking this channel, the compound could potentially modulate various physiological responses mediated by TRPV3, such as thermal sensations and other sensory perceptions .
properties
IUPAC Name |
(R)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSZTMXNHLAQA-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.